Patent‑Defined Scaffold Discrimination: Butane‑1,4‑dione Linker vs. Bridged‑Piperidine Congeners
The US 8,846,929 B2 patent explicitly distinguishes Substituted‑Quinoxaline‑Type Piperidine Compounds (formula I) from the subsequently disclosed bridged‑piperidine series (US 8,476,271). While bridged analogs were optimized for ORL‑1 binding (Ki values in the low‑nanomolar range for selected examples), the non‑bridged series represented by CAS 1704600‑95‑2 retains a flexible butane‑1,4‑dione linker that preserves conformational freedom without the entropic penalty of a rigid bicycle [1]. Example 86 in the patent (a closely related non‑bridged analog) was obtained in 78% yield under mild conditions, confirming the synthetic accessibility of this sub‑class [1].
| Evidence Dimension | Scaffold topology and synthetic accessibility |
|---|---|
| Target Compound Data | Non‑bridged piperidine with butane‑1,4‑dione linker (formula I series); representative analog Example 86 prepared in 78% isolated yield via a 2‑step sequence at 25–80 °C [1]. |
| Comparator Or Baseline | Bridged‑piperidine series (US 8,476,271); synthesis of analogous bridged cores typically requires multi‑step ring‑closing strategies with lower overall yields. |
| Quantified Difference | 78% yield for a closely related formula I compound vs. qualitatively more complex and lower‑yielding routes for bridged congeners. |
| Conditions | Example 86 synthesized from compound of formula AB and 2‑chloroacetyl chloride in DCM/NaHCO₃, followed by cyclization in acetonitrile at 80 °C [REFS-1, col. 780–781]. |
Why This Matters
The simpler topology translates to a more scalable and cost‑efficient synthesis, a critical factor for large‑scale procurement or further medicinal chemistry optimization.
- [1] Shao, B.; Taoda, Y.; Yao, J.; Tsuno, N.; Goehring, R.R.; Whitehead, J.W.F.; Fuchino, K.; Matsumura, A. Substituted-quinoxaline-type piperidine compounds and the uses thereof. U.S. Patent 8,846,929 B2, September 30, 2014. View Source
